2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide
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Overview
Description
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chloro group and an isopropoxy group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide typically involves the reaction of 2-chloropyridine with isopropanol in the presence of a base to form the isopropoxy derivative. This intermediate is then reacted with propanoyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization methods are employed to ensure the consistent quality and yield of the product. The use of automated systems and real-time monitoring helps in optimizing the reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, amines, and various coupled products depending on the reagents and conditions used.
Scientific Research Applications
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in collagen synthesis, thereby exhibiting antifibrotic activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(p-tolyl)propanamide: Similar in structure but with a different substituent on the pyridine ring.
N-(pyridin-2-yl)amides: Share the pyridine moiety but differ in the functional groups attached.
Uniqueness
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide stands out due to its unique combination of a chloro group and an isopropoxy group on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)16-10-6-9(4-5-13-10)14-11(15)8(3)12/h4-8H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPRQHSXQWUMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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